Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate
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Description
“Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5Cl2NO4S and a molecular weight of 270.09 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C7H5Cl2NO4S . This indicates that the molecule is composed of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of approximately 387.9° C at 760 mmHg , a predicted density of approximately 1.6 g/cm3 , and a predicted refractive index of n 20D 1.55 .Scientific Research Applications
Preparation of Substituted Pyridines
The compound has been utilized in the regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, leading to the preparation of methyl 5-methylpyridine-2-carboxylate. This process showcases its utility in pyridine ring annulations through Diels-Alder reactions, offering a pathway for synthesizing substituted pyridines with specific structural features (Danheiser et al., 2003).
Synthesis of Antimicrobial Agents
A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases were prepared using a compound related in structure, demonstrating significant bactericidal and fungicidal activities. This highlights its role in generating potential antimicrobial agents with efficacy comparable to reference antibiotic drugs (Al-Omar & Amr, 2010).
Development of Functionalized Tetrahydropyridines
Research indicates the successful [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method provides a straightforward approach to highly functionalized tetrahydropyridines, underscoring the compound's utility in organic synthesis (Zhu et al., 2003).
Formation of Complex Organic Structures
Additionally, the compound is implicated in the synthesis of diverse organic structures such as piperidines, pyrrolizidines, indolizidines, and quinolizidines. This process involves conjugate additions and intramolecular alkylation, showcasing its versatility in creating complex organic molecules that serve as key intermediates in the synthesis of natural products and pharmaceuticals (Back & Nakajima, 2000).
Properties
IUPAC Name |
methyl 6-chloro-5-chlorosulfonylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGDXONOOZWPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-95-3 |
Source
|
Record name | methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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